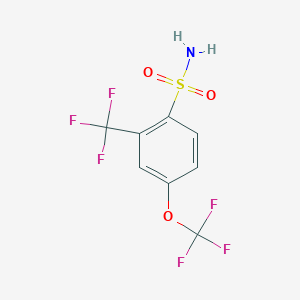
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group.
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The sulfonamide group can further contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target proteins.
Comparison with Similar Compounds
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzenesulfonamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: This compound has a methyl group attached to the nitrogen atom of the sulfonamide group, which can influence its reactivity and applications.
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C8H5F6NO3S |
|---|---|
Molecular Weight |
309.19 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)19(15,16)17/h1-3H,(H2,15,16,17) |
InChI Key |
ADIFSCPXADNIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















